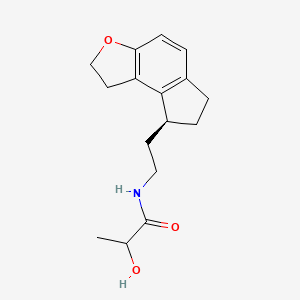

Ramelteon metabolite M-II

説明

特性

IUPAC Name |

2-hydroxy-N-[2-[(8S)-2,6,7,8-tetrahydro-1H-cyclopenta[e][1]benzofuran-8-yl]ethyl]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO3/c1-10(18)16(19)17-8-6-12-3-2-11-4-5-14-13(15(11)12)7-9-20-14/h4-5,10,12,18H,2-3,6-9H2,1H3,(H,17,19)/t10?,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGFNIJYHXMJYJN-KFJBMODSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCCC1CCC2=C1C3=C(C=C2)OCC3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C(=O)NCC[C@@H]1CCC2=C1C3=C(C=C2)OCC3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80676202 | |

| Record name | 2-Hydroxy-N-{2-[(8S)-1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl]ethyl}propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80676202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

896736-21-3 | |

| Record name | DES(1-oxopropyl)-2-hydroxy-1-oxopropyl-ramelteon | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0896736213 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxy-N-{2-[(8S)-1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl]ethyl}propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80676202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-HYDROXY-RAMELTEON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EYC868P4VY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

準備方法

Intermediate Synthesis: Indenofuran Scaffold

The indenofuran backbone is synthesized via condensation of cyanoacetic acid (V) with 1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one (VI) in the presence of a heterocyclic amine base (e.g., piperidine) at 100–120°C. This yields (1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-ylidene)acetonitrile (IV), a critical intermediate.

Table 1: Conditions for Intermediate IV Synthesis

Catalytic Reduction to Enantiomeric Mixtures

Intermediate IV undergoes reduction using sodium borohydride (NaBH4) and propionyl chloride in methanol at 0–5°C to form N-[2-(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-ylidene)ethyl]propionamide (III). This step introduces the propionamide group while preserving the indenofuran scaffold.

Critical Considerations :

Stereochemical Integrity

The chiral center at C8 remains configurationally stable during these steps due to the rigid indenofuran scaffold. Optical purity is confirmed via supercritical fluid chromatography (SFC) with chiral stationary phases.

Purification and Impurity Mitigation

Chromatographic Resolution

DES(1-oxopropyl)-2-hydroxy-1-oxopropyl-ramelteon is isolated from reaction mixtures using preparative high-performance liquid chromatography (HPLC) with C18 columns. The patent literature emphasizes the use of ethanol/ammonia solvent systems to enhance resolution.

Dimerization Byproducts

Dimeric impurities (e.g., Dimer B) form via Michael addition during condensation steps. These are minimized by:

-

Low-Temperature Reactions : Maintaining temperatures below 30°C during acylations.

-

Catalyst Optimization : Palladium catalysts suppress side reactions better than platinum.

Table 3: Impurity Profiles in Final Product

| Impurity | Concentration (ppm) | Mitigation Strategy |

|---|---|---|

| Dimer B | <50 | Temperature control |

| Unreacted Intermediate | <100 | Gradient HPLC purification |

Analytical Characterization

Spectroscopic Confirmation

化学反応の分析

科学研究アプリケーション

(R,S)-ヒドロキシラメルテオン代謝物M-IIは、いくつかの科学研究アプリケーションを持っています。

化学: ラメルテオンおよび他のメラトニン受容体作動薬の代謝経路を調査する研究で、参照化合物として使用されます。

生物学: この化合物は、メラトニン受容体に対する影響と概日リズムの調節における役割について研究されています。

医学: 睡眠障害の治療における潜在的な治療効果とその薬物動態が研究されています。

科学的研究の応用

(R,S)-hydroxy Ramelteon Metabolite M-II has several scientific research applications:

Chemistry: It is used as a reference compound in studies investigating the metabolic pathways of Ramelteon and other melatonin receptor agonists.

Biology: The compound is studied for its effects on melatonin receptors and its role in regulating circadian rhythms.

Medicine: Research focuses on its potential therapeutic effects in treating sleep disorders and its pharmacokinetic properties.

Industry: It is used in the development and testing of new melatonin receptor agonists and related compounds

作用機序

(R,S)-ヒドロキシラメルテオン代謝物M-IIは、ラメルテオンと比較して親和性は低いものの、メラトニン受容体MT1およびMT2に結合することによってその効果を発揮します。この化合物がこれらの受容体に結合すると、内因性メラトニンの効果を模倣することによって、睡眠覚醒サイクルの調節に役立ちます。 この化合物の長い半減期と高い全身曝露は、睡眠を促進する臨床的な関連性に貢献しています .

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Comparison

However, based on the molecular features of DES(1-oxopropyl)-2-hydroxy-1-oxopropyl-ramelteon, hypothetical comparisons can be inferred:

| Property | DES(1-oxopropyl)-2-hydroxy-1-oxopropyl-ramelteon | Ramelteon (Parent Drug) | Hypothetical Analog (e.g., M-I Metabolite) |

|---|---|---|---|

| Molecular Formula | C₁₆H₂₁NO₃ | C₁₆H₂₁NO₂ | C₁₅H₁₉NO₃ (assumed) |

| Molecular Weight | 275.34 g/mol | 259.34 g/mol | 261.32 g/mol (assumed) |

| Key Functional Groups | Hydroxyl, 1-oxopropyl | Methoxy, carbonyl | Hydroxyl, carbonyl (assumed) |

| Pharmacological Role | Inactive metabolite | MT₁/MT₂ agonist | Potential partial agonist (assumed) |

Note: Data for Ramelteon and hypothetical analogs are extrapolated from general knowledge, as the provided evidence lacks direct comparative information.

Metabolic Pathway Considerations

Ramelteon undergoes extensive hepatic metabolism, producing multiple metabolites, including M-I (direct oxidative derivative) and M-II (the compound ). While M-II retains the core structure of ramelteon, the addition of a hydroxyl group and 1-oxopropyl chain likely reduces its binding affinity to melatonin receptors, rendering it pharmacologically inactive . This contrasts with metabolites like M-I, which may retain partial activity due to structural conservation of the methoxy group critical for receptor interaction.

Limitations in Available Evidence

Consequently, a rigorous comparison of pharmacokinetic parameters (e.g., half-life, clearance) or receptor-binding affinities cannot be performed.

生物活性

DES(1-oxopropyl)-2-hydroxy-1-oxopropyl-ramelteon is a derivative of ramelteon, a selective agonist for melatonin receptors MT1 and MT2. This compound has garnered attention for its potential pharmacological applications, particularly in the modulation of sleep and circadian rhythms. Understanding its biological activity is crucial for evaluating its therapeutic potential and safety profile.

The molecular formula of DES(1-oxopropyl)-2-hydroxy-1-oxopropyl-ramelteon is with a molecular weight of approximately 275.35 g/mol. Its structure features functional groups that are significant for its interaction with biological targets, particularly the melatonin receptors.

Ramelteon and its derivatives primarily function by binding to the melatonin receptors MT1 and MT2, which are involved in the regulation of sleep-wake cycles. DES(1-oxopropyl)-2-hydroxy-1-oxopropyl-ramelteon exhibits enhanced binding affinity compared to traditional melatonin, suggesting a potentially stronger effect on sleep induction and maintenance.

Binding Affinity

Research indicates that DES(1-oxopropyl)-2-hydroxy-1-oxopropyl-ramelteon has a significantly higher affinity for MT1 and MT2 receptors than melatonin itself. For example, ramelteon shows binding affinities in the low nanomolar range (IC50 values around 53.4 nM for MT2) . This enhanced affinity may translate into more effective therapeutic outcomes.

Biological Activity

The biological activity of DES(1-oxopropyl)-2-hydroxy-1-oxopropyl-ramelteon can be summarized as follows:

Case Studies and Research Findings

Several studies have evaluated the efficacy and safety of ramelteon derivatives:

- Efficacy in Insomnia : A study demonstrated that ramelteon significantly reduced sleep onset latency (LPS) over five weeks without altering sleep architecture . The effects were sustained over multiple dosing periods, indicating a stable pharmacological profile.

- Receptor Affinity Studies : Comparative studies showed that ramelteon has approximately 3 to 5 times greater affinity for human MT receptors compared to melatonin, with an up to 17-fold increase in potency . This suggests that derivatives like DES(1-oxopropyl)-2-hydroxy-1-oxopropyl-ramelteon could exhibit similar or enhanced effects.

- Metabolic Pathways : The compound undergoes rapid first-pass metabolism, with peak serum concentrations achieved within one hour post-administration . This rapid metabolism may necessitate careful dosing considerations in clinical settings.

Q & A

Q. What analytical techniques are recommended for characterizing DES(1-oxopropyl)-2-hydroxy-1-oxopropyl-ramelteon in biological matrices?

Methodological Answer:

- High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): Optimize reverse-phase chromatography with a C18 column and electrospray ionization (ESI) for detecting the metabolite’s molecular ion ([M+H]⁺ at m/z 276.34). Validate sensitivity using spiked biological samples .

- Nuclear Magnetic Resonance (NMR): Employ ¹H/¹³C NMR (e.g., 400–600 MHz) in deuterated solvents (DMSO-d₆ or CDCl₃) to resolve structural features like the 1-oxopropyl and hydroxyl groups. Compare spectral data with NIST reference libraries .

- Spectral Databases: Cross-reference fragmentation patterns with the EPA/NIH Mass Spectral Database (e.g., entries for C9H11NO3 analogs) to confirm identity .

Q. How is DES(1-oxopropyl)-2-hydroxy-1-oxopropyl-ramelteon synthesized from ramelteon?

Methodological Answer:

- Metabolic Pathway Mimicry: Use hepatic microsomal fractions (e.g., human CYP1A2/CYP3A4 isoforms) to replicate Phase I metabolism. Monitor reaction kinetics via LC-MS to identify hydroxylation and oxidative dealkylation steps .

- Chemical Synthesis: Apply catalytic hydrogenation (1 bar H₂, Pd/C) in THF/MeOH for reductive steps, followed by selective propionylation. Purify intermediates via flash chromatography (silica gel, hexane/EtOAc gradient) .

Advanced Research Questions

Q. How can contradictory data on the metabolic stability of DES(1-oxopropyl)-2-hydroxy-1-oxopropyl-ramelteon be resolved?

Methodological Answer:

- Isotopic Labeling: Synthesize deuterated analogs (e.g., D₃-1-oxopropyl) to track degradation pathways. Compare half-lives in hepatocyte assays under varying pH and temperature conditions .

- Enzyme Inhibition Studies: Co-incubate with CYP450 inhibitors (e.g., ketoconazole for CYP3A4) to identify enzymes responsible for instability. Quantify metabolite formation via UPLC-QTOF-MS .

- Data Reconciliation: Apply multivariate analysis (PCA or PLS-DA) to harmonize in vitro/in vivo discrepancies, prioritizing variables like protein binding and tissue distribution .

Q. What experimental designs are optimal for studying the pharmacokinetic-pharmacodynamic (PK-PD) relationship of this metabolite?

Methodological Answer:

- In Vivo Models: Use Sprague-Dawley rats (n=8/group) for IV/PO dosing (0.1–10 mg/kg). Collect serial plasma samples (0–24h) and quantify via LC-MS/MS. Fit data to a two-compartment model with first-order elimination .

- Receptor Binding Assays: Conduct competitive radioligand binding (³H-ramelteon) in MT1/MT2 melatonin receptor-expressing cells. Calculate IC₅₀ values and correlate with free plasma concentrations .

- Safety Thresholds: Reference OSHA HCS guidelines (29 CFR 1910) for handling hazards (e.g., H361). Include negative controls to distinguish compound-specific effects from assay artifacts .

Q. How can structural modifications improve the selectivity of DES(1-oxopropyl)-2-hydroxy-1-oxopropyl-ramelteon for target receptors?

Methodological Answer:

- Molecular Docking: Model interactions with MT1/MT2 receptors using Schrödinger Suite. Prioritize modifications to the 2-hydroxy-1-oxopropyl moiety to enhance hydrogen bonding with Ser110/His195 residues .

- SAR Studies: Syntize analogs with substituted alkyl chains (e.g., cyclopropyl or tert-butyl) at the 1-oxopropyl position. Assess binding affinity via surface plasmon resonance (SPR) .

- Crystallography: Co-crystallize lead analogs with MT1 receptors (PDB: 6ME3) to validate docking predictions. Refine structures with Phenix and Coot .

Q. What strategies mitigate oxidative degradation during long-term storage of DES(1-oxopropyl)-2-hydroxy-1-oxopropyl-ramelteon?

Methodological Answer:

- Stability Testing: Store samples at -80°C in amber vials with argon headspace. Monitor degradation over 6 months via accelerated testing (40°C/75% RH). Quantify impurities (e.g., ramelteon) using HPLC-DAD .

- Antioxidant Additives: Evaluate 0.1% BHT or ascorbic acid in stock solutions (DMSO or ethanol). Confirm compatibility via NMR to rule out adduct formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。